5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by cyclization with a pyridine derivative.
Hydrazine Derivative Reaction: The initial step involves reacting a hydrazine derivative with a dicarbonyl compound, such as diethyl oxalate, under reflux conditions to form the triazole ring.
Cyclization: The intermediate product is then cyclized with a pyridine derivative, often under acidic conditions, to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyrazine: Another fused triazole compound with similar structural features but different biological activities.
1,2,4-Triazole: A simpler triazole compound that serves as a precursor for more complex derivatives.
Pyridine Derivatives: Compounds with a pyridine ring that exhibit a wide range of chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h4-5H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBJSNQAXRBLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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